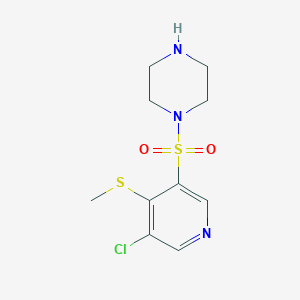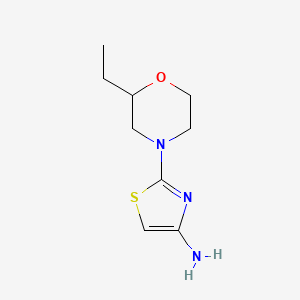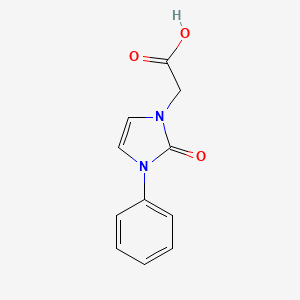
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
科学的研究の応用
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)acetate: Contains an acetate group instead of a hydroxyl group.
Uniqueness
(4-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)thiazol-2-yl)methanol is unique due to the presence of both pyrazole and thiazole rings in its structure, which can confer a wide range of biological activities. Its hydroxyl group also provides a site for further chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C10H13N3OS |
|---|---|
分子量 |
223.30 g/mol |
IUPAC名 |
[4-(2-ethyl-5-methylpyrazol-3-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3OS/c1-3-13-9(4-7(2)12-13)8-6-15-10(5-14)11-8/h4,6,14H,3,5H2,1-2H3 |
InChIキー |
HJBLZCBSXVVORB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)C)C2=CSC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





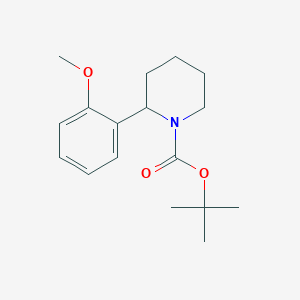
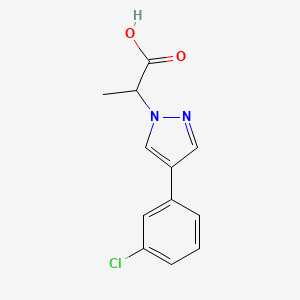
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
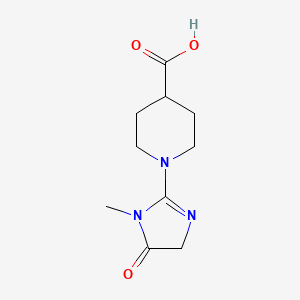
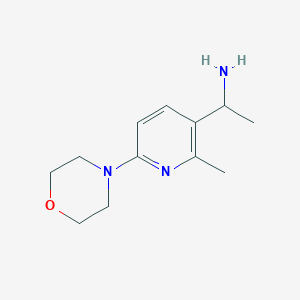

![tert-Butyl 7-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11801051.png)
